molecular formula C5H2F9I B1307193 1-Iodo-1H,1H-nonafluoropentane CAS No. 2253-14-7

1-Iodo-1H,1H-nonafluoropentane

Cat. No.: B1307193
CAS No.: 2253-14-7
M. Wt: 359.96 g/mol
InChI Key: HFCSJMGXADMMTI-UHFFFAOYSA-N
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Description

1-Iodo-1H,1H-nonafluoropentane is a fluorinated organic compound with the chemical formula C5H2F9I. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is known for its unique properties due to the presence of both iodine and multiple fluorine atoms, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Iodo-1H,1H-nonafluoropentane typically involves the iodination of perfluorinated pentane derivatives. One common method includes the reaction of perfluoropentane with iodine in the presence of a catalyst under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete iodination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Iodo-1H,1H-nonafluoropentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form nonafluoropentane derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of perfluorinated carboxylic acids or other oxidized products.

Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Iodo-1H,1H-nonafluoropentane has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds and in various organic reactions.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of imaging agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism by which 1-Iodo-1H,1H-nonafluoropentane exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom acts as a reactive site for substitution and other reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Iodo-1H,1H-nonafluoropentane can be compared with other similar fluorinated compounds, such as:

    1-Bromo-1H,1H-nonafluoropentane: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    1-Chloro-1H,1H-nonafluoropentane: Contains a chlorine atom, which also affects its chemical properties and uses.

    1-Fluoro-1H,1H-nonafluoropentane: With a fluorine atom, this compound has different reactivity and stability compared to its iodine counterpart.

The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which makes it suitable for certain reactions and applications that other halogenated compounds may not be as effective for .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-5-iodopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F9I/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCSJMGXADMMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395178
Record name 1-Iodo-1H,1H-nonafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253-14-7
Record name 1-Iodo-1H,1H-nonafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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